molecular formula C20H20ClN7O2 B10927148 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927148
M. Wt: 425.9 g/mol
InChI Key: KCWONVRALKKBMA-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique arrangement of pyrazole and isoxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazolo[5,4-b]pyridine intermediates. The reaction conditions typically include the use of strong bases and acids, as well as various solvents to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and isoxazolo[5,4-b]pyridine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H20ClN7O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20ClN7O2/c1-4-28-10(2)13(8-22-28)17-16-12(19(29)24-18-14(21)9-27(3)25-18)7-15(11-5-6-11)23-20(16)30-26-17/h7-9,11H,4-6H2,1-3H3,(H,24,25,29)

InChI Key

KCWONVRALKKBMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5Cl)C)C

Origin of Product

United States

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